An In-depth Technical Guide to the Chemical Properties of 9-Iodophenanthrene
An In-depth Technical Guide to the Chemical Properties of 9-Iodophenanthrene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 9-Iodophenanthrene, a halogenated polycyclic aromatic hydrocarbon. The information compiled herein is intended to support research and development activities by providing key data on its physical and spectral characteristics, synthesis, and reactivity.
Core Chemical and Physical Properties
9-Iodophenanthrene is a solid, aromatic compound with the molecular formula C₁₄H₉I.[1][2] Its structure consists of a phenanthrene backbone with an iodine atom substituted at the 9-position. This substitution significantly influences its chemical reactivity, making it a valuable intermediate in organic synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₉I | [1][2] |
| Molecular Weight | 304.13 g/mol | [1][3] |
| CAS Number | 17024-12-3 | [1][3] |
| Appearance | Colorless to yellow solid | [4] |
| Melting Point | 91-93 °C | [3] |
| Boiling Point | Not readily available | |
| XLogP3-AA | 5.1 | [1] |
Spectroscopic Data
Detailed experimental spectral data for 9-Iodophenanthrene, including specific chemical shifts and coupling constants, are not widely available in publicly accessible databases. However, the existence of ¹H and ¹³C NMR spectra is confirmed by sources such as PubChem and commercial suppliers.[1] For research purposes, it is recommended to acquire and interpret spectral data on a case-by-case basis.
General Expectations for NMR Spectra:
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¹H NMR: The spectrum is expected to show a complex multiplet pattern in the aromatic region (typically δ 7.0-9.0 ppm). The protons closest to the iodine atom and in the sterically hindered bay region will exhibit distinct chemical shifts.
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¹³C NMR: The spectrum will display 14 distinct signals for the 14 carbon atoms, unless there is accidental equivalence. The carbon atom bonded to the iodine (C-9) is expected to have a chemical shift significantly different from the other carbons due to the heavy atom effect of iodine.
Solubility Profile
Quantitative solubility data for 9-Iodophenanthrene is not extensively reported. However, based on the properties of the parent compound, phenanthrene, and other related polycyclic aromatic hydrocarbons, a qualitative solubility profile can be inferred.[5][6][7]
| Solvent | Expected Solubility | Rationale/Supporting Data |
| Non-polar Aromatic Solvents (e.g., Toluene, Benzene) | Soluble | Phenanthrene is highly soluble in these solvents (e.g., 1g in 2.4 mL of toluene).[7] |
| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Soluble | Phenanthrene-d10 is reported to be soluble in dichloromethane and chloroform.[5] |
| Ethers (e.g., Diethyl ether, Tetrahydrofuran) | Soluble | Phenanthrene is soluble in diethyl ether (1g in 3.3 mL).[7] |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble | Phenanthrene is soluble in DMSO and DMF (approx. 30 mg/mL).[6] |
| Alcohols (e.g., Ethanol, Methanol) | Sparingly Soluble | Phenanthrene has limited solubility in ethanol (1g in 60 mL of cold ethanol).[7] |
| Water | Insoluble | Polycyclic aromatic hydrocarbons are generally insoluble in water.[7] |
Synthesis and Reactivity
9-Iodophenanthrene is a key intermediate for the synthesis of more complex phenanthrene derivatives. Its reactivity is dominated by the carbon-iodine bond, which readily participates in various cross-coupling reactions.
Synthesis of 9-Iodophenanthrene
Experimental Protocol: Direct Iodination of Phenanthrene
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve phenanthrene (1.0 eq.) in a suitable solvent such as glacial acetic acid or dichloromethane.
-
Reagent Addition: Add molecular iodine (I₂, 1.0-1.2 eq.) to the solution.
-
Initiation/Oxidation: Add a suitable oxidizing agent portion-wise. Common oxidants for this purpose include nitric acid, hydrogen peroxide, or a combination of an iodide salt with an oxidant like Oxone®.[9][10] The reaction may require heating to proceed at a reasonable rate.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture and pour it into an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench any unreacted iodine.
-
Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Caption: A general workflow for the synthesis of 9-Iodophenanthrene.
Reactivity and Common Experimental Protocols
The C-I bond in 9-Iodophenanthrene is a versatile functional group for carbon-carbon bond formation, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira reactions.
The Suzuki coupling enables the formation of a C-C bond between 9-Iodophenanthrene and an organoboron compound, typically a boronic acid.[11][12][13]
Experimental Protocol: Suzuki Coupling of 9-Iodophenanthrene with Phenylboronic Acid
-
Reaction Setup: To a Schlenk flask, add 9-Iodophenanthrene (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction mixture and add water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: A general workflow for the Suzuki coupling of 9-Iodophenanthrene.
The Sonogashira coupling facilitates the formation of a C-C bond between 9-Iodophenanthrene and a terminal alkyne.[14][15][16][17]
Experimental Protocol: Sonogashira Coupling of 9-Iodophenanthrene with Phenylacetylene
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 9-Iodophenanthrene (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylamine). Finally, add the terminal alkyne, such as phenylacetylene (1.1-1.5 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst residues.
-
Purification: Wash the filtrate with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- 1. 9-Iodophenanthrene | C14H9I | CID 259286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. Phenanthrene - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 – Chemia [chemia.manac-inc.co.jp]
- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 10. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
